

Technical Guide: Solubility & Handling of Diphenyl Chlorophosphite

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Compound of Interest

Compound Name: *Diphenyl chlorophosphite*

Cat. No.: B8692396

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CAS 5382-00-3 | P(III) Reagent Profile[1]

Executive Summary

Diphenyl chlorophosphite (also known as Diphenyl phosphorochloridite) is a highly reactive organophosphorus(III) intermediate used primarily in the synthesis of chiral phosphinite ligands, peptide coupling (via mixed anhydrides), and nucleotide analogues.[1][2]

Critical Distinction: Researchers must distinguish this compound from Diphenyl chlorophosphate (P(V), CAS 2524-64-3).[1]

- **Diphenyl Chlorophosphite (P-III):**
 - Highly moisture-sensitive, prone to oxidation.[1]
- **Diphenyl Chlorophosphate (P-V):**
 - More stable, used for phosphorylation.[1]

This guide focuses exclusively on the P(III) species, utilizing its solubility profile to maximize reaction yields and prevent hydrolytic degradation.

Physicochemical Profile

The solubility behavior of **diphenyl chlorophosphite** is governed by the lipophilic phenyl rings and the electrophilic P-Cl bond.

Property	Data
Formula	
Molecular Weight	252.63 g/mol
Appearance	Viscous, colorless to pale yellow liquid
Oxidation State	Phosphorus (III)
Key Reactivity	Electrophilic attack at P; highly susceptible to hydrolysis
P NMR Shift	+160 to +170 ppm (Typical for covalent P-Cl)

Solubility Landscape & Solvent Compatibility

Diphenyl chlorophosphite dissolves readily in aprotic organic solvents but reacts violently or degrades in protic media.

Solvent Compatibility Matrix

Solvent Class	Recommendation	Specific Solvents	Mechanistic Notes
Chlorinated Hydrocarbons	Highly Recommended	Dichloromethane (DCM), Chloroform (), 1,2-Dichloroethane	Excellent solubility; inert to P-Cl bond.[1] DCM is the standard for peptide/nucleotide coupling.
Aromatic Hydrocarbons	Recommended	Toluene, Benzene, Xylene	Good solubility; ideal for high-temperature reactions or azeotropic drying.[1]
Ethers	Conditional	THF, Diethyl Ether, Dioxane	Soluble, but commercial THF must be anhydrous and peroxide-free.[1] P(III) can be sensitive to peroxides.
Polar Aprotic	Use with Caution	Acetonitrile (MeCN), DMF	Soluble.[1] Warning: DMF can react with P-Cl species (Vilsmeier-Haack type side reactions) at high temps or long durations.
Protic Solvents	FORBIDDEN	Water, Methanol, Ethanol	Immediate Hydrolysis/Solvolysis. Converts reagent to Diphenyl phosphite and HCl/Alkyl chloride.[1]
Amines	Reactant Only	Triethylamine, Pyridine	Used as acid scavengers (bases), not solvents.[1] Reacts to form phosphoramidites.

Mechanistic Insight: The "Inertness" Requirement

The P-Cl bond is a "hard" electrophile. Solvents with nucleophilic character (even weak ones like alcohols) will attack the phosphorus center, displacing the chloride.

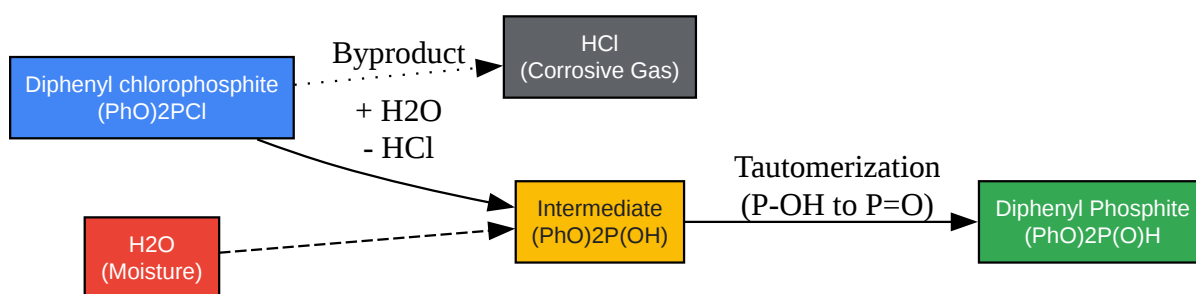
- In DCM: The solvent acts purely as a medium.
- In Ethanol:
 - . The reagent is destroyed.[3]

Stability & Reactivity Concerns

The primary stability threat is hydrolysis, which is autocatalytic due to the generation of HCl.

Degradation Pathway (Hydrolysis)

The following diagram illustrates the breakdown of **Diphenyl chlorophosphite** upon exposure to atmospheric moisture.



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Figure 1: Hydrolysis pathway converting the reactive P-Cl species to the stable H-phosphonate (Diphenyl phosphite).[1]

Disproportionation

Upon prolonged storage or heating without a stabilizer, P(III) esters can disproportionate:

Validation: Check purity via

P NMR.[1]

- Target: ~165 ppm.
- Impurities: Triphenyl phosphite (~128 ppm) or Dichloridite (~180 ppm).

Handling & Preparation Protocols

Protocol A: Preparation of a Stock Solution (1.0 M in DCM)

Objective: Create a stable solution for peptide coupling or ligand synthesis.

- Glassware Preparation: Flame-dry a 100 mL Schlenk flask and cool under a stream of dry Nitrogen () or Argon.
- Solvent Drying: Use DCM distilled over Calcium Hydride () or passed through an activated alumina solvent system. Water content must be <50 ppm.
- Weighing:
 - Weigh 25.26 g of **Diphenyl chlorophosphite** (MW 252.63) in a glovebox or using a syringe transfer technique (density 1.29 g/mL).
- Dissolution:
 - Add dry DCM to reach a total volume of 100 mL.
 - Add a magnetic stir bar and stir gently.
- Storage: Store at -20°C under inert gas. Seal with a septum and Parafilm.

Protocol B: In-Situ Generation (From Phenol & PCl₃)

For large scale where commercial purchase is cost-prohibitive.[1]

- Setup: 3-neck flask, reflux condenser, inlet, HCl scrubber.
- Reaction: Charge (1.0 equiv) in Toluene.
- Addition: Add Phenol (2.0 equiv) dropwise at 0°C.
- Reflux: Heat to reflux to drive off HCl (sparge helps).
- Monitoring: Monitor by ³¹P NMR until the peak (219 ppm) disappears and the product peak (165 ppm) dominates.

Case Studies: Solvent Impact

Case Study 1: Peptide Coupling (Mixed Anhydride Method)

- Goal: Activate a carboxylic acid for coupling.
- Solvent: DCM.
- Process: The carboxylic acid reacts with **Diphenyl chlorophosphite** in the presence of a tertiary amine (TEA) in DCM.
- Why DCM? It solubilizes the amino acid derivatives and the resulting mixed anhydride intermediate while preventing hydrolysis. DMF is avoided here to prevent competition from the solvent.

Case Study 2: Nucleoside Phosphorylation

- Goal: Synthesis of Gemcitabine intermediates.

- Solvent: Pyridine/DCM mixture.
- Role: Pyridine acts as both the solvent and the base to neutralize the HCl generated.
- Outcome: High yield of the phosphite ester, which is subsequently oxidized to the phosphate.

References

- Synthesis & Kinetics: Mane, S. et al. "Synthesis and Reaction Kinetics Study of Triphenyl Phosphite." [1][2] *Catalysis in Green Chemistry and Engineering*, 2019, Vol 2, Issue 2. [1] [Link](#) (Describes the stepwise formation: PCl_3

MPCP

DPCP

TPP).

- Peptide Coupling: "Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent." National Institutes of Health (PubMed). [Link](#) (Contextualizes the use of diphenyl phosphite derivatives in coupling).
- Nucleoside Chemistry: "Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research." MDPI, 2023. [1] [Link](#) (Details the use of **diphenyl chlorophosphite** in synthesizing -phosphate intermediates). [4]
- NMR Characterization: "The Reactions of Phenyl Esters of Phosphorous Acid with Iodine." *Journal of the American Chemical Society*. [Link](#) (Provides historical grounding for the reactivity and characterization of phenyl chlorophosphites).
- Safety Data: "**Diphenyl chlorophosphite** - Substance Information." ECHA (European Chemicals Agency). [Link](#)

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